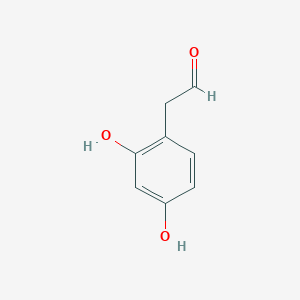
2-(2,4-Dihydroxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dihydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H8O3. It is characterized by the presence of two hydroxyl groups (-OH) on the benzene ring, making it a dihydroxy compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2,4-Dihydroxyphenyl)acetaldehyde can be synthesized through several methods, including the oxidation of 2,4-dihydroxybenzaldehyde or the reduction of 2,4-dihydroxybenzoic acid. The reaction conditions typically involve the use of oxidizing agents such as chromyl chloride or reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the aforementioned reagents. The process requires careful control of reaction conditions, including temperature, pressure, and pH, to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dihydroxyphenyl)acetaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute the hydroxyl groups or the aldehyde group.
Major Products Formed:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Results in the formation of alcohols.
Substitution: Leads to the formation of esters, ethers, or other derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dihydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
2-(2,4-Dihydroxyphenyl)acetaldehyde is similar to other dihydroxy compounds, such as 2,4-dihydroxybenzaldehyde and 2,4-dihydroxybenzoic acid. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of the aldehyde group in its structure differentiates it from other similar compounds, providing additional versatility in chemical reactions.
Comparación Con Compuestos Similares
2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzoic acid
2,4,6-Trihydroxybenzaldehyde
2,4,6-Trihydroxybenzoic acid
Propiedades
Fórmula molecular |
C8H8O3 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-(2,4-dihydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,4-5,10-11H,3H2 |
Clave InChI |
QMHIFCYFYWNSGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


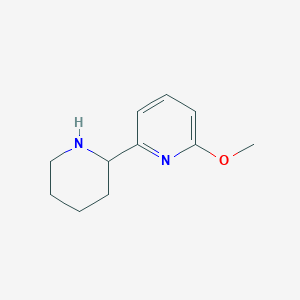
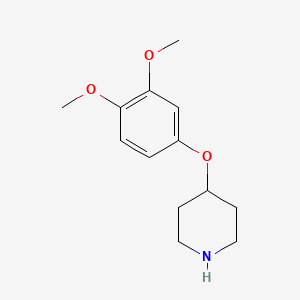

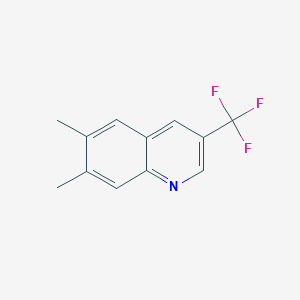
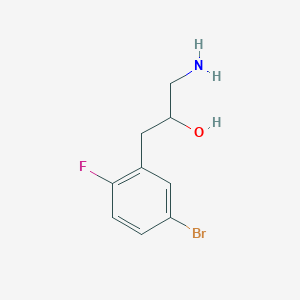
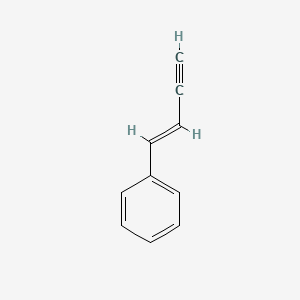

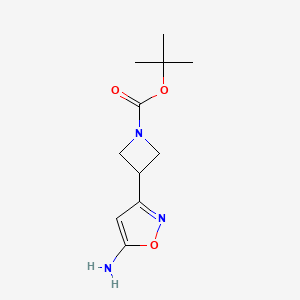
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
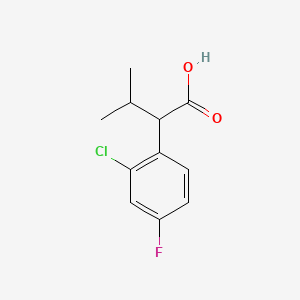

![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
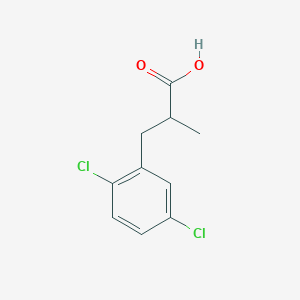
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
